molecular formula C18H14BrN3O4 B11289666 N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11289666
M. Wt: 416.2 g/mol
InChI Key: ZLGMOADTRBZHGA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzaldehyde with 3-methoxybenzaldehyde in the presence of urea and a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the tetrahydropyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating.

Major Products:

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of N-(3-phenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

    Substitution: Formation of N-(3-aminophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the development of metal complexes.

Biology:

  • Investigated for its potential as an enzyme inhibitor in biochemical assays.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
  • Evaluated for its antimicrobial properties against various bacterial and fungal strains.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.
  • Employed in the synthesis of dyes and pigments for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The bromophenyl and methoxyphenyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(3-iodophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness: The presence of the bromine atom in N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide imparts unique chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can influence the compound’s overall stability and reactivity.

Properties

Molecular Formula

C18H14BrN3O4

Molecular Weight

416.2 g/mol

IUPAC Name

N-(3-bromophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H14BrN3O4/c1-26-14-7-3-6-13(9-14)22-17(24)15(10-20-18(22)25)16(23)21-12-5-2-4-11(19)8-12/h2-10H,1H3,(H,20,25)(H,21,23)

InChI Key

ZLGMOADTRBZHGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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